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molecular formula C11H9B B1595376 1-Bromo-7-methylnaphthalene CAS No. 7511-27-5

1-Bromo-7-methylnaphthalene

Cat. No. B1595376
M. Wt: 221.09 g/mol
InChI Key: NHAPPEJPUIIOMH-UHFFFAOYSA-N
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Patent
US04897405

Procedure details

To boiling CCl4 (250 mL) was added NBS (20.4 g, 0.114 mol) and AIBN (1.4 g, 0.009 mol). After 1 minute, a solution of 1-bromo-7-methylnaphthalene (24.1 g, 0.109 mol) in CCl4 (15 mL) was added all at once. Within 1 minute, the reaction became quite exothermic and the heating mantle was removed for several minutes. Heating was resumed for 30 minutes. The mixture was cooled, filtered, and the filtrate was concentrated to give an off-white solid (32.7 g). The product was combined with similarly prepared material (32.6 g) and recrystallized from ethyl acetate/hexane to give the product (29.6 g, 45%).
Name
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[Br:9][C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17]([CH3:20])[CH:18]=2)[CH:13]=[CH:12][CH:11]=1>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:19]=1[CH:18]=[C:17]([CH2:20][Br:8])[CH:16]=[CH:15]2

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
1.4 g
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
24.1 g
Type
reactant
Smiles
BrC1=CC=CC2=CC=C(C=C12)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Within 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
the heating mantle was removed for several minutes
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
was resumed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
BrC=1C=CC=C2C=CC(=CC12)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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